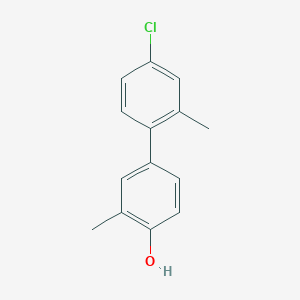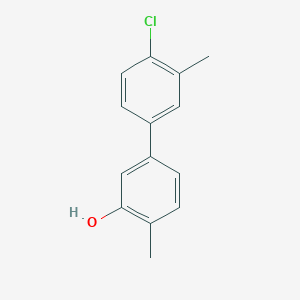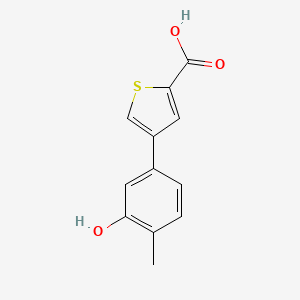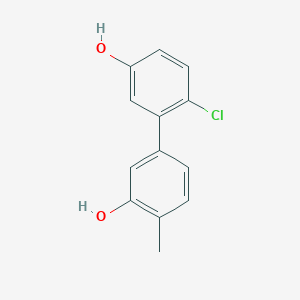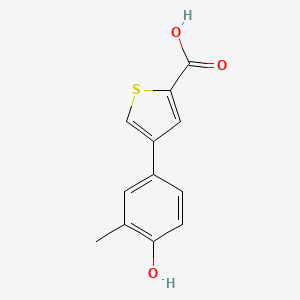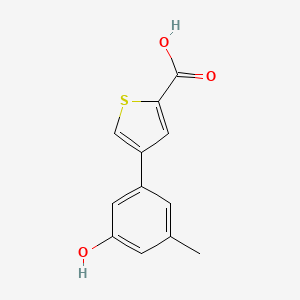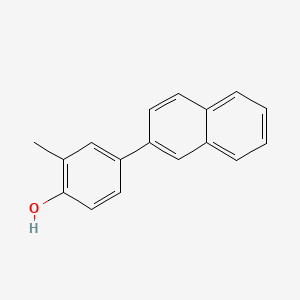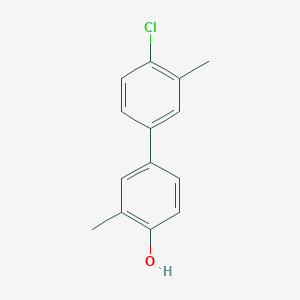
4-(4-Chloro-3-methylphenyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-methylphenyl)-2-methylphenol is an organic compound with the chemical formula C₈H₇ClO. It is a chlorinated derivative of phenol and is known for its antiseptic and disinfectant properties. This compound is commonly used in various industrial and pharmaceutical applications due to its effectiveness in controlling microbial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)-2-methylphenol typically involves the chlorination of 3-methylphenol (m-cresol) in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through large-scale chlorination processes. These processes involve the use of continuous flow reactors and advanced separation techniques to obtain high-purity products. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methylphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in studies related to microbial inhibition and as a preservative in biological samples.
Medicine: Utilized in the formulation of antiseptics and disinfectants for medical use.
Industry: Applied in the production of coatings, adhesives, and other materials requiring antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-methylphenol involves its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets the lipid bilayer of microbial cells, leading to increased permeability and cell lysis. Additionally, it interferes with the activity of enzymes involved in cellular respiration and other metabolic pathways, ultimately resulting in microbial death.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A closely related compound with similar antiseptic properties.
2-Chloro-5-hydroxytoluene: Another chlorinated phenol with comparable chemical behavior.
4-Chloro-m-cresol: Known for its use in disinfectants and preservatives.
Uniqueness
4-(4-Chloro-3-methylphenyl)-2-methylphenol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its effectiveness as an antimicrobial agent and its versatility in various applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHMTHJCTYXVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683865 |
Source


|
| Record name | 4'-Chloro-3,3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-97-9 |
Source


|
| Record name | 4'-Chloro-3,3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




